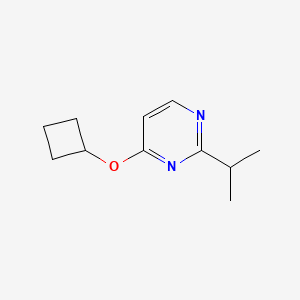
4-Cyclobutoxy-2-(propan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-Cyclobutoxy-2-(propan-2-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring are a cyclobutoxy group and a propan-2-yl group.Aplicaciones Científicas De Investigación
Structure and Function of DNA Photolyase
Cyclobutane pyrimidine dimers (Pyr <> Pyr) are major DNA photoproducts induced by UV radiation. DNA photolyase repairs DNA by using visible light energy to break the cyclobutane ring of the dimer, highlighting a critical application in understanding DNA repair mechanisms and potential therapeutic uses in treating UV-induced DNA damage. Photolyases are proteins with two noncovalent chromophore/cofactors, indicating their complex biological function and potential application in biotechnology and medicine for DNA repair (A. Sancar, 1994).
Cytotoxicity of Photoproducts in Mammalian Cells
The significance of pyrimidine(6-4)pyrimidone photoproducts in mammalian cell killing is considered, with data indicating that (6–4) photoproducts are induced at a substantial frequency compared to the cyclobutane dimer. This research supports the idea that (6–4) photoproducts are major cytotoxic lesions induced in DNA by UV light, essential for understanding UV-induced cytotoxicity and developing protective strategies against it (D. Mitchell, 1988).
Photosensitised Pyrimidine Dimerisation in DNA
Triplet-mediated pyrimidine dimerisation is a key process in photochemical damage to DNA, occurring in the presence of a photosensitiser. This study focuses on the chemistry involved in cyclobutane pyrimidine dimers, the most relevant Pyr photoproducts obtained by sensitisation, providing insights into the photophysical characterisation of Pyr triplet excited states and theoretical aspects of DNA damage and repair (Consuelo Cuquerella et al., 2011).
Antiviral and Antitumor Applications
Research has modified 2,4-diaminopyrimidine derivatives, initially developed as antiviral agents, into antitumor agents. This modification strategy includes introducing amino groups at specific positions on the pyrimidine ring and altering the cycloalkyl group size, highlighting the versatility of pyrimidine derivatives in developing new therapeutic agents (Hiroyuki Kimura et al., 2006).
Protection against UV-induced Pyrimidine Dimerization
Studies on the protection against UV-induced pyrimidine dimerization by triplex formation have shown that triplex formation can effectively protect DNA duplexes from UV-induced damage. This finding opens up new avenues for protecting against DNA damage by employing triplex-forming oligonucleotides, offering potential applications in DNA repair and protective strategies in biomedicine (V. Lyamichev et al., 1990).
Propiedades
IUPAC Name |
4-cyclobutyloxy-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11-12-7-6-10(13-11)14-9-4-3-5-9/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRSQNKUQYLIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)
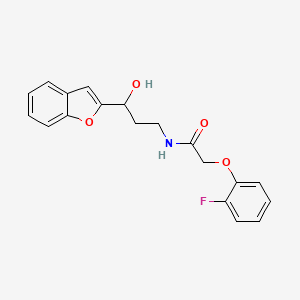
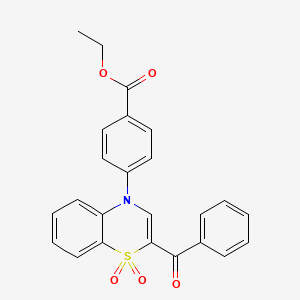
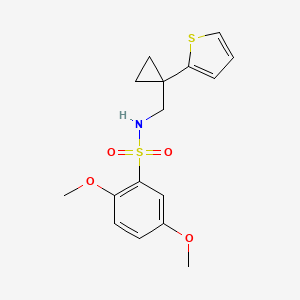

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)
![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)

![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)
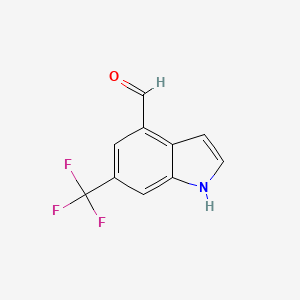
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)
![N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide](/img/structure/B2812041.png)